Sulfo-Cyanine7 maleimide
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Overview
Description
Sulfo-Cyanine7 maleimide is a hydrophilic near-infrared fluorophore with a maleimide group, which is used for labeling thiol groups of proteins and other biomolecules . It is an analog of Cy7 maleimide and has improved photophysical properties due to the rigidizing ring in its heptamethine chain . This compound is particularly useful for various applications, including near-infrared imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The maleimide group is reactive towards thiol groups, making it suitable for bioconjugation . The synthesis typically involves dissolving the dye in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by the addition of the maleimide group under controlled conditions .
Industrial Production Methods: In industrial settings, the production of Sulfo-Cyanine7 maleimide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Sulfo-Cyanine7 maleimide primarily undergoes bioconjugation reactions with thiol groups through a Michael addition reaction . This reaction involves the maleimide group acting as an electrophile and the thiol group as a nucleophile, resulting in the formation of a stable thioether bond .
Common Reagents and Conditions: The common reagents used in these reactions include reducing agents such as tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and expose thiol groups . The reaction is typically carried out in a degassed buffer at a pH of 7-7.5 to prevent oxidation of thiol groups .
Major Products: The major product formed from the reaction of this compound with thiol groups is a stable thioether-linked conjugate, which is used for various bioconjugation applications .
Scientific Research Applications
Sulfo-Cyanine7 maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used for labeling and tracking molecules in various chemical reactions. Its near-infrared fluorescence properties make it ideal for studying complex chemical processes .
Biology: In biological research, this compound is used for labeling proteins, nucleic acids, antibodies, and peptides. It is commonly used in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples .
Medicine: In medicine, this compound is used for in vivo imaging, particularly for small animal imaging. Its near-infrared fluorescence allows for deep tissue penetration and minimal background interference, making it suitable for studying biological processes in living organisms .
Industry: In industrial applications, this compound is used in the development of diagnostic tools and assays. Its high water solubility and stability make it an excellent choice for various industrial processes .
Mechanism of Action
Sulfo-Cyanine7 maleimide exerts its effects through the formation of a stable thioether bond with thiol groups on biomolecules . The maleimide group reacts with the thiol group through a Michael addition reaction, resulting in a covalent bond that links the dye to the biomolecule . This mechanism allows for the specific labeling and tracking of biomolecules in various applications .
Comparison with Similar Compounds
Sulfo-Cyanine7 maleimide is unique due to its high water solubility, improved photophysical properties, and near-infrared fluorescence . Similar compounds include Alexa Fluor 750 and DyLight 755, which also have near-infrared fluorescence properties but may differ in terms of solubility and stability .
List of Similar Compounds:- Alexa Fluor 750
- DyLight 755
- Sulfo-Cyanine7.5 maleimide
Conclusion
This compound is a versatile and valuable compound in scientific research and industrial applications. Its unique properties, including high water solubility, near-infrared fluorescence, and stability, make it an excellent choice for labeling and imaging biomolecules. The compound’s ability to form stable thioether bonds with thiol groups further enhances its utility in various fields.
Properties
Molecular Formula |
C43H50KN4O9S2 |
---|---|
Molecular Weight |
870.1 g/mol |
InChI |
InChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56); |
InChI Key |
VAFVSIIEOMIKAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K] |
Origin of Product |
United States |
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